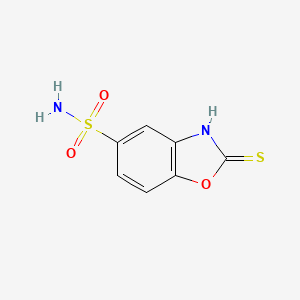
(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone” is a chemical compound with a CAS Number of 1252608-59-5 . It has a molecular weight of 360.42 and its linear formula is C20H20N6O .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its linear formula, C20H20N6O . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 360.42 . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional data.Wissenschaftliche Forschungsanwendungen
TRPV4 Antagonists for Pain Treatment
A novel series of compounds, closely related to the queried chemical structure, were identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists. These compounds have shown analgesic effects in models of induced mechanical hyperalgesia in guinea pigs and rats, highlighting their potential for treating pain through the modulation of TRPV4 channels (Tsuno et al., 2017).
Dipeptidyl Peptidase IV Inhibitors for Type 2 Diabetes
Research on derivatives closely related to the target molecule revealed their role as dipeptidyl peptidase IV inhibitors, with significant implications for type 2 diabetes treatment. These compounds have been evaluated for their metabolism, excretion, and pharmacokinetics in rats, dogs, and humans, indicating their potential for oral administration and highlighting their therapeutic utility (Sharma et al., 2012).
Antiproliferative Activity Against Human Cancer Cell Lines
A series of new derivatives demonstrated significant antiproliferative effects against several human cancer cell lines, suggesting a potential role in cancer therapy. Among these, compounds have shown promising activity, indicating their potential as anticancer agents requiring further research (Mallesha et al., 2012).
Nonaqueous Capillary Electrophoresis for Substance Analysis
The application of nonaqueous capillary electrophoresis for the separation of imatinib mesylate and related substances showcases the utility of related chemical structures in analytical methodologies. This technique enhances sensitivity and provides a cost-effective approach for quality control of pharmaceutical compounds (Ye et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-pyrimidin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c1-11-3-4-12(18-17-11)19-7-9-20(10-8-19)14(21)13-15-5-2-6-16-13/h2-6H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFKYVWUVCGQDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

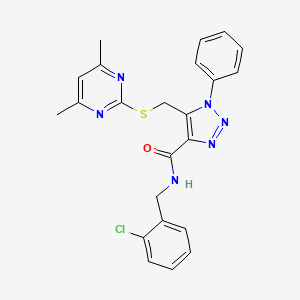
![3-Methyl-1-[(1-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2797428.png)
![7-(4-(2-(azepan-1-yl)-2-oxoethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2797430.png)
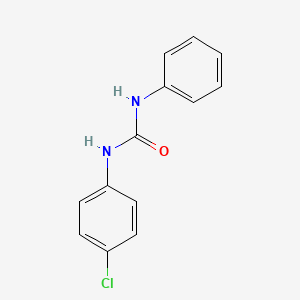
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2797433.png)
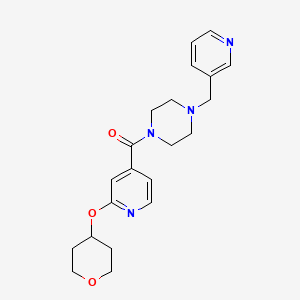

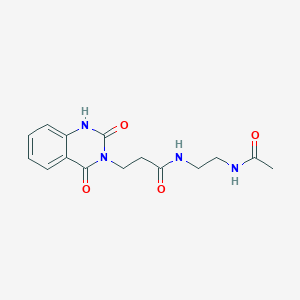
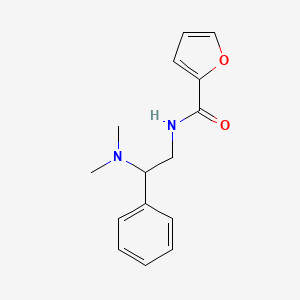

![[4-(1-Aminoethyl)piperidin-1-yl]-(1-methyl-3,4-dihydroisochromen-1-yl)methanone](/img/structure/B2797441.png)
![3-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2797442.png)
